3-[2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl]quinazolin-4-one
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Overview
Description
3-[2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl]quinazolin-4-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinazolinone core, which is known for its biological activity, and a piperazine moiety linked to a benzodioxole group, adding to its chemical versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl]quinazolin-4-one typically involves multi-step organic reactions. One common method starts with the preparation of the quinazolinone core, followed by the introduction of the piperazine and benzodioxole groups through nucleophilic substitution reactions. The reaction conditions often require the use of organic solvents like dichloromethane or dimethylformamide, and catalysts such as triethylamine or potassium carbonate to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product. Purification steps such as recrystallization or chromatography are employed to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
3-[2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl]quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the quinazolinone core or the piperazine moiety.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include various quinazolinone derivatives, each with distinct chemical and biological properties, depending on the nature of the substituents introduced.
Scientific Research Applications
3-[2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl]quinazolin-4-one has a wide range of applications in scientific research:
Biology: Studied for its potential as a biochemical probe to investigate cellular processes and protein interactions.
Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting neurological disorders and cancer.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-[2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl]quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For instance, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid
- 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one acetate
- 2(3H)-Furanone, 3,4-bis(1,3-benzodioxol-5-ylmethyl)dihydro-, (3R-trans)
Uniqueness
What sets 3-[2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl]quinazolin-4-one apart from similar compounds is its unique combination of a quinazolinone core with a piperazine and benzodioxole moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
757199-20-5 |
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Molecular Formula |
C22H22N4O4 |
Molecular Weight |
406.4g/mol |
IUPAC Name |
3-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl]quinazolin-4-one |
InChI |
InChI=1S/C22H22N4O4/c27-21(13-26-14-23-18-4-2-1-3-17(18)22(26)28)25-9-7-24(8-10-25)12-16-5-6-19-20(11-16)30-15-29-19/h1-6,11,14H,7-10,12-13,15H2 |
InChI Key |
IRTKIYUNXYEDTQ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)CN4C=NC5=CC=CC=C5C4=O |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)CN4C=NC5=CC=CC=C5C4=O |
Origin of Product |
United States |
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